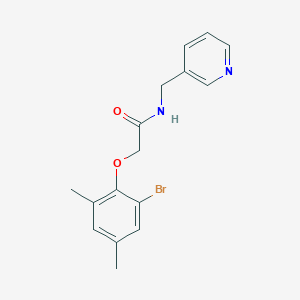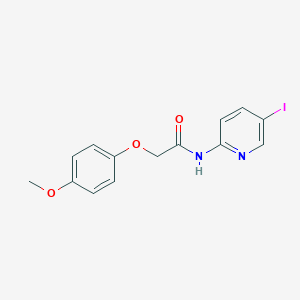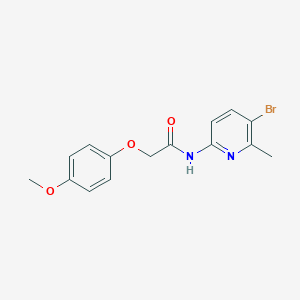![molecular formula C22H26ClN3O3 B250784 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250784.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
作用機序
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide acts as a selective inhibitor of PDE4, which regulates the intracellular levels of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to downstream signaling events that regulate inflammation and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, improvement of cognitive function, and regulation of synaptic plasticity. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high selectivity for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively low potency compared to other PDE4 inhibitors and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, including the development of more potent and selective PDE4 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and cardiovascular disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 4-propanoylpiperazine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxy-3-methylbenzoic acid to form this compound. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and neurodegenerative diseases. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
分子式 |
C22H26ClN3O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-4-20(27)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-22(28)17-7-5-6-15(2)21(17)29-3/h5-9,14H,4,10-13H2,1-3H3,(H,24,28) |
InChIキー |
NMAWLHSOPRFPQT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC)Cl |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






